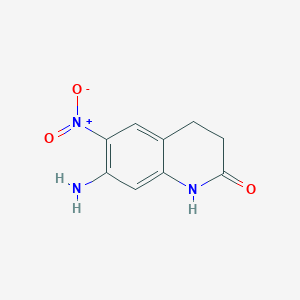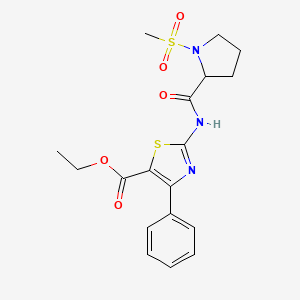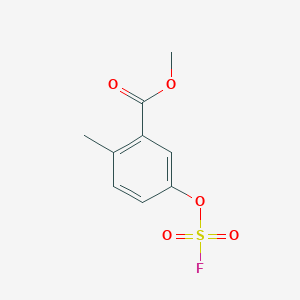
Methyl 5-fluorosulfonyloxy-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluorosulfonyloxy-2-methylbenzoate (MFSMB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of benzoic acid and has a molecular formula of C10H9FO5S. MFSMB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
作用機序
Methyl 5-fluorosulfonyloxy-2-methylbenzoate inhibits the activity of carbonic anhydrase by binding to the enzyme's active site. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the pH of the surrounding tissue decreases, leading to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Methyl 5-fluorosulfonyloxy-2-methylbenzoate has been shown to have significant effects on the acid-base balance in the body. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acidic substances in the body. This decrease in bicarbonate ions can lead to an increase in the acidity of the surrounding tissue, which can have detrimental effects on various biochemical processes.
実験室実験の利点と制限
Methyl 5-fluorosulfonyloxy-2-methylbenzoate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Additionally, Methyl 5-fluorosulfonyloxy-2-methylbenzoate has a high degree of purity, making it ideal for use in biochemical assays. However, Methyl 5-fluorosulfonyloxy-2-methylbenzoate has several limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate.
将来の方向性
There are several future directions for research involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate. One potential area of research is the development of new carbonic anhydrase inhibitors based on the structure of Methyl 5-fluorosulfonyloxy-2-methylbenzoate. Additionally, the potential applications of Methyl 5-fluorosulfonyloxy-2-methylbenzoate in the treatment of various diseases should be explored further. Finally, the toxicity of Methyl 5-fluorosulfonyloxy-2-methylbenzoate should be thoroughly investigated to determine its safety for use in humans.
Conclusion
In conclusion, Methyl 5-fluorosulfonyloxy-2-methylbenzoate has significant potential in the field of scientific research due to its ability to inhibit the activity of carbonic anhydrase. This compound has potential applications in the pharmaceutical industry and can be synthesized relatively easily in a laboratory setting. However, its potential toxicity and limited solubility in aqueous solutions must be taken into consideration when designing experiments involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate. Finally, there are several future directions for research involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate, including the development of new carbonic anhydrase inhibitors and the exploration of its potential applications in the treatment of various diseases.
合成法
Methyl 5-fluorosulfonyloxy-2-methylbenzoate can be synthesized through the reaction of methyl 2-methylbenzoate with sulfur trioxide and hydrofluoric acid. The reaction yields Methyl 5-fluorosulfonyloxy-2-methylbenzoate as a white solid with a yield of approximately 65%. The synthesis of Methyl 5-fluorosulfonyloxy-2-methylbenzoate is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
Methyl 5-fluorosulfonyloxy-2-methylbenzoate has potential applications in the pharmaceutical industry due to its ability to inhibit the activity of certain enzymes. Enzymes play a critical role in various biochemical processes in the body and are often targeted by drugs to treat various diseases. Methyl 5-fluorosulfonyloxy-2-methylbenzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used to treat conditions such as glaucoma, epilepsy, and altitude sickness.
特性
IUPAC Name |
methyl 5-fluorosulfonyloxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-6-3-4-7(15-16(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXULYZYZUSSXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

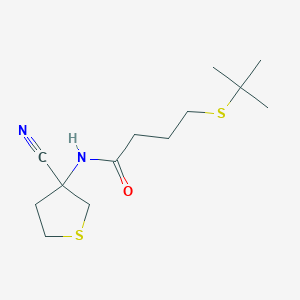
![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)
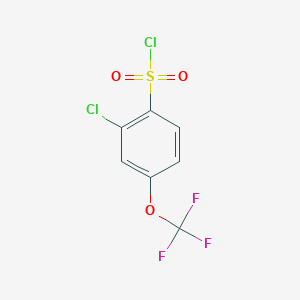

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)
